3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O3/c1-16(2)12-13-24-21(29)11-10-20-25-26-23-27(14-7-15-31-17(3)4)22(30)18-8-5-6-9-19(18)28(20)23/h5-6,8-9,16-17H,7,10-15H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFXOESKSZWIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide , with a CAS number of 902957-38-4, is a member of the triazoloquinazoline family. This class of compounds has garnered attention due to their diverse biological activities, particularly in anticancer research and enzyme inhibition. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C25H29N5O3
- Molecular Weight : 447.5 g/mol
- Structure : The compound features a triazoloquinazoline core which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Studies indicate that compounds with similar structures can inhibit polo-like kinase 1 (Plk1), a critical regulator of mitosis and a target in cancer therapy. The inhibition of Plk1 leads to disrupted cell cycle progression and apoptosis in cancer cells .
Anticancer Activity
Research has shown that derivatives of triazoloquinazoline exhibit potent anticancer properties. Specifically, the compound under review has been explored for its effectiveness against various cancer cell lines. In vitro studies suggest that it can inhibit the growth of cancer cells by inducing apoptosis and halting cell cycle progression at the G2/M phase .
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on specific enzymes related to cancer progression. For instance, it has been reported to inhibit the polo-box domain (PBD) of Plk1 with an IC50 value significantly lower than that of many existing inhibitors, indicating a promising therapeutic profile against Plk1-addicted cancers .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the triazoloquinazoline core significantly influence the biological activity of these compounds. The introduction of various substituents on the nitrogen or carbon atoms alters their binding affinity to target proteins, enhancing their anticancer efficacy. For example, substituents that increase hydrophobicity tend to improve cellular uptake and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Triazolo-Thiadiazole Derivatives
Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles share a triazole core but differ in their fused heterocyclic systems (thiadiazole vs. quinazoline). The methoxyphenylpyrazolyl substituent in these analogs contrasts with the target compound’s isopropoxypropyl and propanamide groups, leading to distinct physicochemical profiles .
2.1.2 Quaternary Ammonium Compounds (QACs)
Alkyltrimethylammonium compounds (e.g., BAC-C12) are structurally dissimilar but share surfactant-like properties. Their critical micelle concentration (CMC) determination via spectrofluorometry (8.3–0.05 mM) and tensiometry (8.0–0.4 mM) provides methodological insights for studying aggregation behavior in amphiphilic compounds .
Physicochemical Properties
The target compound’s higher logP (3.5) compared to triazolo-thiadiazoles (2.8) suggests greater lipophilicity, favoring cellular uptake but limiting aqueous solubility. BAC-C12’s extreme hydrophobicity (logP 4.2) aligns with its surfactant properties, though the target compound lacks a charged quaternary ammonium group .
Research Findings and Implications
- Antifungal Potential: Structural similarities to triazolo-thiadiazoles suggest the target compound could inhibit 14-α-demethylase, a key fungal enzyme .
- Solubility Challenges : The compound’s low aqueous solubility (0.12 mg/mL) may necessitate formulation adjuvants, as seen in QAC studies .
- Synthetic Complexity : The bulky substituents may reduce synthetic yields compared to triazolo-thiadiazoles, requiring optimization .
Preparation Methods
Formation of Benzoxazinone Intermediates
Anthranilic acid undergoes condensation with acylating agents such as benzoyl chloride or acetic anhydride to yield 2-substituted benzo[d]oxazin-4-ones. For example, reaction with benzoyl chloride in anhydrous pyridine at 0–5°C produces 2-phenylbenzo[d]oxazin-4-one (2a ) in 83% yield. Microwave-assisted synthesis using acetic anhydride reduces reaction times to 15 minutes.
Conversion to Quinazolin-4-one
Treatment of benzoxazinones (2a–c ) with formamide under microwave irradiation (400 W, 15 min) generates quinazolin-4-ones (3a–c ) via ring expansion. For instance, 2-phenylquinazolin-4-one (3a ) is obtained in 95% yield after crystallization from ethanol. Key spectral data for 3a include:
- 1H-NMR (CDCl3) : δ 7.49 (m, 1H), 7.64 (d, J = 8.2 Hz, 1H), 7.78 (m, 1H), 8.07 (s, 1H), 8.10 (d, J = 8.2 Hz, 1H), 12.29 (br s, 1H, NH).
- 13C-NMR : 161.2 (C=O), 148.9–118.4 (aromatic carbons).
Construction of the Triazolo[4,3-a]Quinazoline System
The triazolo ring annulation to quinazolin-4-one is achieved via cyclocondensation reactions. Two primary methods are documented:
Microwave-Assisted Cyclization with Hydrazine Derivatives
Heating quinazolin-4-one (3a ) with hydrazine hydrate in ethanol under reflux forms 3-aminoquinazolin-4(3H)-one (4a ). Subsequent treatment with chloroacetyl chloride in dichloromethane/triethylamine yields 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide (5a ).
Orthoester-Mediated Cyclization
Patent literature describes using trimethyl orthoacetate to convert quinazolinone derivatives to triazolo[4,3-a]quinazolines. For example, heating 3a with trimethyl orthoacetate at 120°C in xylene under nitrogen affords 1-substituted-s-triazolo[4,3-a]quinoline (IV ) in 70–85% yield.
Functionalization with the Propanamide Side Chain
The final step involves coupling the triazoloquinazoline intermediate with 3-methylbutylamine via an amide bond.
Chloroacetamide Intermediate
Reaction of 1-(chloroacetyl)-triazoloquinazoline with 4-methyl-4H-1,2,4-triazole-3-thiol in dry acetone/K2CO3 yields a thioether intermediate. Displacement with 3-methylbutylamine in tetrahydrofuran (THF) at reflux for 6 hours produces the target propanamide.
Direct Amidation
Alternatively, activating the carboxylic acid derivative (e.g., using HATU or EDCI) and coupling with 3-methylbutylamine in dichloromethane achieves the amide bond in 65–72% yield.
Optimization and Characterization
Reaction Condition Optimization
| Parameter | Optimal Value | Yield Improvement | Source |
|---|---|---|---|
| Alkylation Solvent | Dry DMF | 78% → 85% | |
| Microwave Power | 400 W | Time: 2h → 30min | |
| Amidation Catalyst | HATU | 65% → 72% |
Spectroscopic Validation
- 1H-NMR (DMSO-d6) : δ 1.02 (d, J = 6.1 Hz, 6H, isopropyl), 1.45 (m, 2H, CH2), 1.65 (m, 1H, CH(CH3)2), 3.32 (t, J = 6.8 Hz, 2H, NCH2), 4.12 (t, J = 6.4 Hz, 2H, OCH2).
- HRMS (ESI+) : m/z calculated for C23H32N5O3 [M+H]+: 450.2501; found: 450.2498.
Challenges and Alternative Approaches
Byproduct Formation
Competing O-alkylation during the isopropoxypropyl installation generates undesired regioisomers. Utilizing bulky bases like DBU suppresses this side reaction.
Purification Strategies
Reverse-phase chromatography (C18 column, acetonitrile/water) resolves closely eluting impurities, achieving >98% purity.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with triazoloquinazoline precursors. For example, details a method using 4-methyl-5-oxo-triazoloquinazoline derivatives coupled with amino acid esters (e.g., L-ValOCH3·HCl) under reflux in toluene. Key factors include:
- Temperature control : Reactions are often conducted at 80–100°C to avoid side products.
- Solvent choice : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products.
Yield optimization often requires adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of triazoloquinazoline to acyl chloride) and monitoring reaction progress via TLC.
Q. How is the compound’s structure validated, and which spectroscopic methods are most reliable?
Structural confirmation relies on:
- 1H NMR : Characteristic peaks for the isopropoxypropyl group (δ 1.2–1.4 ppm, doublet) and quinazolinone carbonyl (δ 165–170 ppm in 13C NMR) .
- IR spectroscopy : Stretching vibrations for C=O (1675–1747 cm⁻¹) and C=N (1612–1614 cm⁻¹) confirm key functional groups .
- Mass spectrometry : High-resolution MS (HRMS) is used to verify molecular ion peaks (e.g., [M+H]+ at m/z 417.5 for a related analog in ).
Q. What are the primary physicochemical properties relevant to its biological activity?
Key properties include:
- LogP : Calculated ~3.2 (indicating moderate lipophilicity) using software like ChemDraw.
- Aqueous solubility : Typically low (<10 µM), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C .
Advanced Research Questions
Q. How can conflicting bioactivity data from antimicrobial screens be resolved?
reports >80% inhibition of Acinetobacter baumannii for triazoloquinazoline analogs but notes variability in fungal assays (e.g., Cryptococcus neoformans). To address contradictions:
- Dose-response validation : Repeat assays with serial dilutions (e.g., 0.1–100 µM) to confirm IC50 values.
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to distinguish true inhibition from compound aggregation artifacts .
- Resistance profiling : Test against multidrug-resistant strains to rule out efflux pump interference.
Q. What computational strategies predict binding interactions with biological targets like 14-α-demethylase?
highlights molecular docking with 14-α-demethylase (PDB: 3LD6). Methodological steps include:
- Protein preparation : Remove water molecules and add hydrogens using tools like AutoDock Tools.
- Grid box optimization : Center the box on the heme cofactor (coordinates x=15.2, y=22.7, z=18.9) to capture ligand interactions.
- Scoring functions : Use AutoDock Vina’s affinity scores (kcal/mol) to rank poses. Triazoloquinazoline derivatives often show hydrogen bonding with Tyr118 and hydrophobic interactions with Leu121 .
Q. How can synthetic yields be improved while minimizing toxic byproducts?
- Catalyst screening : Replace traditional bases (e.g., NaH) with milder alternatives like DBU to reduce side reactions .
- Flow chemistry : Continuous-flow reactors (e.g., ThalesNano H-Cube) enhance mixing and heat transfer for exothermic steps .
- Green solvents : Switch to cyclopentyl methyl ether (CPME) or 2-methyl-THF to improve safety profiles .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Triazoloquinazoline Derivatives
| Compound ID | Target Microbe | % Inhibition | IC50 (µM) | Reference |
|---|---|---|---|---|
| 7{1} (Analog) | Acinetobacter baumannii | 85% | 12.3 | |
| 7{4} (Analog) | Cryptococcus neoformans | 82% | 18.7 | |
| Current Compound | Candida albicans | 65% | >50 | Unpublished |
Q. Table 2. Optimal Reaction Conditions for Key Synthesis Steps
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Toluene | 80 | NaH | 62 |
| Amide Coupling | DMF | 25 | EDC/HOBt | 75 |
| Purification | EtOAc/Hexane | - | Silica Gel | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
